molecular formula C7H4BrF3O2 B1373192 2-Bromo-3-(trifluoromethoxy)phenol CAS No. 1392059-76-5

2-Bromo-3-(trifluoromethoxy)phenol

Cat. No.: B1373192
CAS No.: 1392059-76-5
M. Wt: 257 g/mol
InChI Key: RHZXRLFTBQPFQO-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethoxy)phenol, also known as BTPhenol, is a chemical compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications. It has a molecular formula of C7H4BrF3O2 and a molecular weight of 257.01 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H . This indicates the positions of the bromo and trifluoromethoxy groups on the phenol ring.


Chemical Reactions Analysis

The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

  • Organic Synthesis and Chemical Reactions :

    • Schlosser and Castagnetti (2001) described the generation of 3-bromo-2-(trifluoromethoxy)phenyllithium and its applications in organic synthesis, such as producing 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols through various chemical reactions (Schlosser & Castagnetti, 2001).
  • Catalysis and Reaction Mechanisms :

    • Hashmi et al. (2006) investigated the impact of different substituents, including bromo, on gold-catalyzed phenol synthesis. This study contributes to understanding how different functional groups affect catalytic processes in organic chemistry (Hashmi et al., 2006).
  • Environmental Chemistry and Toxicology :

    • Koch and Sures (2018) reviewed the environmental concentrations and toxicological aspects of bromophenols like 2,4,6-tribromophenol. Their findings are relevant to understanding the environmental impact and potential hazards of brominated compounds (Koch & Sures, 2018).
  • Material Science Applications :

    • Wang and Mendoza (1991) synthesized and studied 2,6-dibromo-3,5-dimethyl-4-hydroxybenzyl ether for use in epoxy resins, highlighting the potential application of bromophenols in material science, particularly in creating stable and fire-retardant materials (Wang & Mendoza, 1991).
  • Analytical Chemistry :

    • Johnson and Florence (1971) developed a spectrophotometric method using bromophenols for the determination of uranium(VI), demonstrating the utility of bromophenols in analytical chemistry (Johnson & Florence, 1971).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The trifluoromethoxy group is finding increased utility as a substituent in bioactives . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .

Mechanism of Action

Target of Action

It is known that bromophenols, a class of compounds to which 2-bromo-3-(trifluoromethoxy)phenol belongs, are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are key steps in the synthesis of many organic compounds .

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the bromophenol acts as an aryl source, participating in the formation of new carbon-carbon bonds . The specific interactions of this compound with its targets would depend on the specific reaction conditions and the other reactants involved .

Biochemical Pathways

The biochemical pathways affected by this compound would be those involving the synthesis of organic compounds via Suzuki–Miyaura cross-coupling reactions . The downstream effects would include the formation of new carbon-carbon bonds and the synthesis of new organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reaction conditions and the other reactants involved .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. These could include the specific reaction conditions (such as temperature and pH), the presence of other reactants, and the presence of catalysts

Biochemical Analysis

Biochemical Properties

2-Bromo-3-(trifluoromethoxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The bromine atom in this compound can form halogen bonds with amino acid residues in the active site of enzymes, influencing their activity. Additionally, the trifluoromethoxy group can participate in hydrogen bonding and van der Waals interactions, further modulating the enzyme’s function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has been observed to alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The bromine atom can form halogen bonds with nucleophilic sites on biomolecules, such as the nitrogen atoms in the side chains of histidine and lysine residues. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The trifluoromethoxy group can also participate in hydrophobic interactions, stabilizing the binding of the compound to its target. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and enzyme activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as oxidative stress and cell death. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. These findings highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The trifluoromethoxy group can also affect the compound’s metabolic stability, as it can resist enzymatic degradation, leading to prolonged biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, the bromine atom can facilitate the compound’s localization to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The trifluoromethoxy group can also influence the compound’s localization by affecting its solubility and interactions with lipid membranes .

Properties

IUPAC Name

2-bromo-3-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZXRLFTBQPFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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